molecular formula C11H6Br2O3 B8607396 7-bromo-4-(bromoacetyl)-2H-chromen-2-one

7-bromo-4-(bromoacetyl)-2H-chromen-2-one

Cat. No. B8607396
M. Wt: 345.97 g/mol
InChI Key: BZWUTVKBHZHKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-4-(bromoacetyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C11H6Br2O3 and its molecular weight is 345.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-4-(bromoacetyl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-4-(bromoacetyl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H6Br2O3

Molecular Weight

345.97 g/mol

IUPAC Name

7-bromo-4-(2-bromoacetyl)chromen-2-one

InChI

InChI=1S/C11H6Br2O3/c12-5-9(14)8-4-11(15)16-10-3-6(13)1-2-7(8)10/h1-4H,5H2

InChI Key

BZWUTVKBHZHKRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=O)C=C2C(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of vinyl ether from Step 1 (1.02 g) in CH3CN:H2O 4:1 (25 mL) were successively added NBS (0.82 g) and concentrated HBr (20 μL). After being stirred at r.t. for 4 h, the reaction mixture was treated with 5% aqueous NaHSO3 (1 mL). Ethyl acetate was then added and the organic phase was washed with saturated aqueous NaHCO3, H2O and brine, dried (MgSO4) and evaporated. Flash chromatography of the residue (silica gel; hexane/EtOAc (85:15)) afforded the title compound as a white solid.
Quantity
1.02 g
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reactant
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0.82 g
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20 μL
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reactant
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1 mL
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reactant
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25 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 7-bromo-4-(1-ethoxyvinyl)-2H-chromen-2-one (2.0 g, 6.8 mmol) in THF and H2O is added N-bromosuccinimide (1.3 g, 14.2 mmol) with stirring for 30 min. Toluene is added and the solvent is evaporated. The residue is chromatographed on silica gel (hexane/EtOAc; 80:20) to give the title compound.
Quantity
2 g
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reactant
Reaction Step One
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1.3 g
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reactant
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Synthesis routes and methods III

Procedure details

To a solution of 7-bromo-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate (2.71 g, 9.35 mmol) in THF-water (40 mL, 10/1 mixture), N-bromosuccinimide (1.83 g, 10.3 mmol) was added. The reaction was then stirred at room temperature. After 5 hours stirring, toluene was added and the crude mixture was evaporated under reduced pressure. The crude residue obtained was purified by column chromatography (EtOAc/hexanes, 25:75) to afford the title compound. 1H NMR (400 MHz, acetone-d6 7.80 (d, 1H), 7.72-7.62 (m, 1H), 7.60 (d, 1H), 7.13 (s, 1H), 4.92 (s, 2H).
Quantity
2.71 g
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reactant
Reaction Step One
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1.83 g
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reactant
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40 mL
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Two

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